molecular formula C8H7BrN2 B1525296 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190313-58-6

4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1525296
M. Wt: 211.06 g/mol
InChI Key: MRVVDEPYSRDEIT-UHFFFAOYSA-N
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Description

“4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the CAS Number: 1014613-64-9 . It has a molecular weight of 211.06 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

There are several studies that have reported the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine” is represented by the linear formula: C8H7BrN2 . The InChI Code for this compound is 1S/C8H7BrN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) .


Chemical Reactions Analysis

The compound has been found to exhibit potent activities against FGFR1, 2, and 3 . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 211.06 and is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Ring Expansion and Heterocyclic Compound Formation

The reaction of methylidyne radicals with pyrrole has been investigated, showing the formation of pyridine through a mechanism that involves CH addition to pyrrole followed by H-elimination. This process demonstrates the utility of radical reactions in the synthesis of heterocyclic compounds, such as pyridine, which can have various scientific applications including in interstellar chemistry, planetary atmospheres, and combustion processes (Soorkia et al., 2010).

Bromination and Electrophilic Substitution

The bromination of pyrrolopyrazine and pyrazolopyridine has been studied, yielding brominated derivatives. This research aligns with the predictions based on frontier-electron density calculations and adds to our understanding of electrophilic substitution reactions in nitrogen-containing heterocycles (Paudler & Dunham, 1965).

Synthesis of Dithiolium Derivatives

Research into the synthesis of novel bromo-substituted dithiolium derivatives from propiophenones has been conducted. This work contributes to the development of new compounds with potential applications in various fields including organic electronics and materials science (Sarbu et al., 2019).

Biological Activity

Studies on the biological activity of pyrrolo[3,4-c]pyridine derivatives have shown a broad spectrum of pharmacological properties, making these compounds of interest in the development of new therapeutic agents for treating diseases of the nervous and immune systems, as well as demonstrating antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Synthesis of Pyridine-Based Ligands

The synthesis of 4-functionalized terdendate pyridine-based ligands for metal ions showcases the relevance of 4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine in the field of coordination chemistry. These ligands have applications in catalysis, materials science, and the development of new metal-organic frameworks (Vermonden et al., 2003).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVVDEPYSRDEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266195
Record name 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

CAS RN

1190313-58-6
Record name 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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